4'-Fluoro-2'-(trifluoromethyl)acetophenone chemical properties
4'-Fluoro-2'-(trifluoromethyl)acetophenone chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone , a critical fluorinated building block in medicinal chemistry.
CAS: 208173-21-1 | Formula: C₉H₆F₄O | MW: 206.14 g/mol [1][2][3][4][5][6]
Executive Summary & Medicinal Utility
In the landscape of modern drug discovery, 4'-Fluoro-2'-(trifluoromethyl)acetophenone serves as a high-value scaffold for "scaffold decoration."[1][4] Its utility is derived from the strategic placement of fluorine substituents:
-
Metabolic Stability: The 4'-fluorine atom blocks the para-position from cytochrome P450-mediated oxidation, a common metabolic clearance pathway for aromatic rings.[1][4]
-
Lipophilicity Modulation: The 2'-trifluoromethyl (-CF₃) group significantly increases lipophilicity (
value), enhancing membrane permeability while introducing steric bulk that can lock bioactive conformations.[1][4] -
SNAr Reactivity: The electronic synergy between the electron-withdrawing acetyl group (para) and the -CF₃ group (meta) activates the 4'-fluorine towards Nucleophilic Aromatic Substitution (SₙAr), allowing this molecule to function as a "electrophilic hub" for coupling with amines or alkoxides.[1][4]
Physicochemical Profile
The following data represents the core physical constants required for process development and analytical characterization.
| Property | Value | Context for Handling |
| Appearance | Colorless to light yellow liquid | Visual purity check; yellowing indicates oxidation.[1][4] |
| Boiling Point | 212°C (at 760 mmHg) | High-boiling; requires vacuum distillation for purification.[4] |
| Density | 1.299 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions.[4] |
| Refractive Index | Key metric for assessing purity inline.[4] | |
| Flash Point | 79°C | Class IIIA Combustible Liquid.[4] Handle away from open flames. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Immiscible with water; requires organic co-solvents.[4] |
Synthetic Methodology
While Friedel-Crafts acylation of 3-fluorobenzotrifluoride is theoretically possible, the deactivating nature of the -CF₃ group often leads to poor yields and regioselectivity issues.[1][4] The Grignard Addition Protocol is the preferred method for research-grade synthesis due to its high regiocontrol.[4]
Protocol: Grignard-Mediated Acylation
Reaction Class: Nucleophilic Acyl Substitution via Organometallic Intermediate.[1][4]
Reagents
-
Substrate: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)[1][4]
-
Reagent: Magnesium turnings (1.1 equiv), iodine (catalytic crystal)[1][4]
-
Electrophile: Acetyl Chloride (1.2 equiv) or Acetic Anhydride[1][4]
Step-by-Step Workflow
-
Activation: Flame-dry a 3-neck round bottom flask under nitrogen. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 10% of the aryl bromide solution in THF. Heat gently until the iodine color fades (Grignard initiation).
-
Formation: Dropwise add the remaining aryl bromide at a rate that maintains a gentle reflux. Stir for 1 hour post-addition to ensure formation of (4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide .
-
Acylation: Cool the solution to 0°C. Add Acetyl Chloride dropwise (exothermic). Note: Use of CuCl (1 mol%) catalyst can prevent over-addition to the tertiary alcohol.[1][4]
-
Quench: Pour reaction mixture into ice-cold 1M HCl to hydrolyze the magnesium salts.
-
Isolation: Extract with Diethyl Ether (
). Wash organics with sat.[4] NaHCO₃ and Brine.[4] Dry over MgSO₄.[4] -
Purification: Vacuum distillation (approx. 85-90°C at 10 mmHg) yields the target ketone.[4]
Visualization: Synthesis Pathway
Figure 1: Grignard-mediated synthesis route ensuring regioselective installation of the acetyl group.[1][4]
Reactivity & Scaffold Transformations
The chemical behavior of 4'-Fluoro-2'-(trifluoromethyl)acetophenone is defined by two distinct electrophilic sites: the carbonyl carbon and the C-4 aromatic carbon .[1][4]
A. Carbonyl Modifications
The ketone is sterically crowded by the ortho-CF₃ group but remains reactive toward small nucleophiles.[4]
-
Reduction: NaBH₄ in MeOH yields 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol .[1][4]
-
Condensation: Reaction with hydroxylamine yields oximes; reaction with hydrazines yields hydrazones (precursors to indoles or pyrazoles).[4]
B. Nucleophilic Aromatic Substitution (SₙAr)
This is the most critical reaction for medicinal chemists.[4]
-
Mechanism: The acetyl group (para) and CF₃ group (meta) withdraw electron density, lowering the LUMO energy of the ring.[4]
-
Leaving Group: The 4-Fluorine is an excellent leaving group due to the Meisenheimer complex stabilization.[4]
-
Application: Displacement with cyclic amines (e.g., piperazine, morpholine) creates bi-aryl ether or aniline analogs common in CNS drugs.[4]
Visualization: Reactivity Map
Figure 2: Divergent synthetic pathways.[1][4] Note the SₙAr pathway utilizing the labile 4-Fluoro motif.[1][4]
Handling & Safety (SDS Summary)
Signal Word: WARNING This compound is a halogenated aromatic ketone and should be treated as a potent irritant.[4]
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1][4][5] | Do not eat/drink in lab.[4] Wash hands post-handling.[4][7][8][9][10] |
| Skin Irritation | H315 | Causes skin irritation.[4][7][8][10] | Wear nitrile gloves (minimum 0.11mm thickness).[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][7][8][9][10] | Use chemical safety goggles.[4] Eye wash station must be nearby.[4][8] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4][7][10] | Mandatory: Handle only inside a fume hood.[4] |
Spill Protocol: Absorb with inert material (vermiculite/sand).[4][7] Do not use combustible materials (sawdust).[4] Dispose of as halogenated organic waste.[4]
References
-
PubChem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone Compound Summary. National Library of Medicine.[4] [Link][1][4]
-
Oakwood Chemical. Safety Data Sheet: 4'-Fluoro-2'-(trifluoromethyl)acetophenone.[1][4][Link][1][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4'-Fluoro-2'-(trifluoromethyl)acetophenone CAS#: 208173-21-1 [m.chemicalbook.com]
- 3. 208173-21-1 CAS MSDS (4'-Fluoro-2'-(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1 | Benchchem [benchchem.com]
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